molecular formula C7H10N4O3 B8741785 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 26308-58-7

1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B8741785
CAS No.: 26308-58-7
M. Wt: 198.18 g/mol
InChI Key: FKHAHNSKRYEMMY-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials and employing techniques such as refluxing, distillation, and crystallization to purify the final product .

Chemical Reactions Analysis

1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its fungicidal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

26308-58-7

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

2-ethyl-5-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C7H10N4O3/c1-3-10-6(7(8)12)5(11(13)14)4(2)9-10/h3H2,1-2H3,(H2,8,12)

InChI Key

FKHAHNSKRYEMMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 108 g (0.05 mol) of 1-ethyl-3-methyl-4-nitro-pyrazole-5-carbonyl chloride [J. Med. Chem. 16 1346 (1973)] in 100 ml of acetone is added at a fast droprate to 450 ml cold concentrated ammonium hydroxide with stirring. After one hour, the mixture is filtered; the product is washed with water to give 94 g (95%) of 1-ethyl-3-methyl-4-nitropyrazole-5-carboxamide, mp 175°-177° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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